molecular formula C13H16O2 B6048382 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

Cat. No. B6048382
M. Wt: 204.26 g/mol
InChI Key: GRUQFUUIIULWTC-UHFFFAOYSA-N
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Description

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine, also known as EHDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EHDP is a heterocyclic organic compound that contains two fused rings, a dioxine and an indene ring. This compound has been synthesized using various methods and has shown promising results in several scientific applications.

Mechanism of Action

The mechanism of action of 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is not well understood, but it is believed to act as a chelating agent, forming complexes with metal ions. This property has been exploited in several scientific applications, including metal-catalyzed reactions and as a potential therapeutic agent for metal toxicity.
Biochemical and Physiological Effects
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines. These properties make 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine a potential therapeutic agent for several diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with metal ions, making it an effective ligand in metal-catalyzed reactions. However, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be sensitive to air and moisture, which can affect its stability.

Future Directions

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has shown promising results in several scientific applications, and there are several future directions that can be explored. One potential area of research is the development of 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine-based therapeutics for metal toxicity and neurodegenerative diseases. Another area of research is the development of new synthesis methods for 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine that can improve its purity and yield. Additionally, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be explored as a potential ligand for other metal-catalyzed reactions.
Conclusion
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is a unique compound that has gained significant attention in scientific research due to its potential applications in several areas. Its ability to form stable complexes with metal ions makes it an effective ligand in metal-catalyzed reactions, and its biochemical and physiological effects make it a potential therapeutic agent for several diseases. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages and limitations for lab experiments, and there are several future directions that can be explored to further understand its properties and potential applications.

Synthesis Methods

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be synthesized using several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. This method has been shown to yield high purity 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine with good yields.

Scientific Research Applications

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research is its use as a ligand in metal-catalyzed reactions. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

properties

IUPAC Name

2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-12-14-8-10-7-9-5-3-4-6-11(9)13(10)15-12/h3-6,10,12-13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUQFUUIIULWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC2CC3=CC=CC=C3C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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